3-Amino-3-(5-methyl-2-furyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

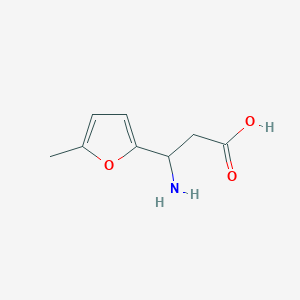

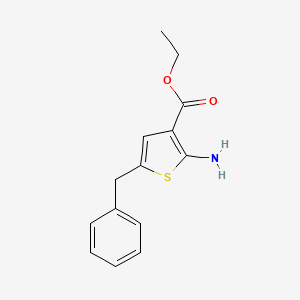

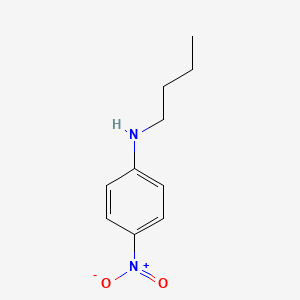

3-Amino-3-(5-methyl-2-furyl)propanoic acid is a compound that features a furan ring, a five-membered aromatic ring with oxygen, which is substituted with a methyl group and linked to a propanoic acid moiety with an amino group. This structure suggests that the compound could have interesting chemical properties and potential biological activity.

Synthesis Analysis

The synthesis of related compounds, such as 2- and 3-(haloacetylamino)-3-(2-furyl)propanoic acids, has been reported to be convenient, implying that similar methods could potentially be applied to the synthesis of 3-Amino-3-(5-methyl-2-furyl)propanoic acid. The synthesis of these compounds involved the introduction of haloacetyl groups to the furan ring, which could be a relevant step in the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 3-Amino-3-(5-methyl-2-furyl)propanoic acid is not directly discussed in the provided papers. However, the structure of related compounds, such as N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, has been investigated. These studies involved the use of NMR, IR, and MS data to determine the structure of the synthesized compounds . Similar analytical techniques could be employed to analyze the molecular structure of 3-Amino-3-(5-methyl-2-furyl)propanoic acid.

Chemical Reactions Analysis

The chemical reactions of related compounds have been studied, particularly the acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides. These reactions resulted in the opening of the furan ring and the formation of new fused heterocyclic systems, such as pyrrolo[1,2-a][1,4]diazocine derivatives . This suggests that 3-Amino-3-(5-methyl-2-furyl)propanoic acid could also undergo interesting transformations under acidic conditions, potentially leading to new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-3-(5-methyl-2-furyl)propanoic acid are not directly described in the provided papers. However, the root growth-inhibitory activity of related compounds, such as 2- and 3-(haloacetylamino)-3-(2-furyl)propanoic acids, has been evaluated. These compounds showed significant bioactivity at a concentration of 1.0x10^(-4) M, indicating that 3-Amino-3-(5-methyl-2-furyl)propanoic acid might also possess biological properties worth investigating .

Wissenschaftliche Forschungsanwendungen

-

Synthesis of Indole Derivatives

- Field : Organic Chemistry

- Application : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology .

- Method : The specific method of synthesis is not mentioned in the source, but it generally involves chemical reactions under controlled conditions .

- Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

-

Development of Antimicrobial Candidates

- Field : Medicinal Chemistry

- Application : Synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions .

- Method : The specific method of synthesis is not mentioned in the source, but it generally involves chemical reactions under controlled conditions .

- Results : The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .

Eigenschaften

IUPAC Name |

3-amino-3-(5-methylfuran-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWQYAAGGVGLJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396813 |

Source

|

| Record name | 3-amino-3-(5-methyl-2-furyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(5-methyl-2-furyl)propanoic acid | |

CAS RN |

439121-19-4 |

Source

|

| Record name | 3-amino-3-(5-methyl-2-furyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275559.png)

![4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275584.png)